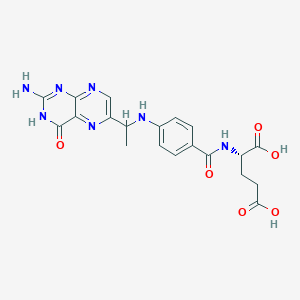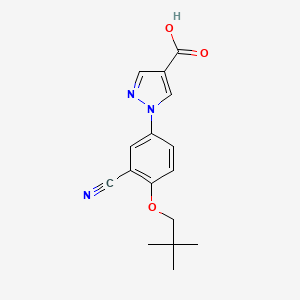
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Overview
Description
NK3201 is a synthetic organic compound known for its role as a specific chymase inhibitor. Chymase is an enzyme that plays a significant role in the formation of angiotensin II, a peptide that causes blood vessels to constrict, leading to increased blood pressure. NK3201 has been studied for its potential therapeutic applications in preventing vascular proliferation and treating conditions such as pulmonary fibrosis and abdominal aortic aneurysm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NK3201 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidine ring and a heptan-2-yl chain. The key steps include:
- Formation of the pyrimidine ring through a condensation reaction.
- Introduction of the phenyl and pyridin-2-yloxy groups via nucleophilic substitution reactions.
- Coupling of the heptan-2-yl chain to the pyrimidine ring through an amide bond formation .
Industrial Production Methods: Industrial production of NK3201 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: NK3201 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the heptan-2-yl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of NK3201 with modified functional groups, which can be studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study chymase inhibition and enzyme kinetics.
Biology: Investigated for its role in modulating biological pathways involving angiotensin II.
Medicine: Potential therapeutic applications in treating conditions like pulmonary fibrosis, abdominal aortic aneurysm, and myocardial infarction.
Industry: Explored for its use in developing new pharmaceuticals targeting vascular diseases .
Mechanism of Action
NK3201 exerts its effects by inhibiting the activity of chymase, an enzyme responsible for converting angiotensin I to angiotensin II. The inhibition occurs through the formation of an acyl-intermediate between the active serine residue of chymase and the di-ketone structure of NK3201. This prevents the formation of angiotensin II, thereby reducing vascular proliferation and inflammation .
Comparison with Similar Compounds
TEI-F00806: Another chymase inhibitor with a similar mechanism of action.
TY-51469: Known for its chymase inhibitory activity and potential therapeutic applications.
Comparison: NK3201 is unique due to its high specificity for chymase and its oral bioavailability. Unlike some other chymase inhibitors, NK3201 does not affect blood pressure, making it a safer option for long-term use in preventing vascular proliferation .
Properties
IUPAC Name |
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6/c37-21-34-25-19-33-30(23-12-5-2-6-13-23)36(31(25)41)20-27(39)35-24(18-22-10-3-1-4-11-22)29(40)26(38)14-9-17-42-28-15-7-8-16-32-28/h1-8,10-13,15-16,19,21,24H,9,14,17-18,20H2,(H,34,37)(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOANBAXBOLUAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C(=O)CCCOC2=CC=CC=N2)NC(=O)CN3C(=NC=C(C3=O)NC=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942622 | |
| Record name | N-{3,4-Dioxo-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-2-yl}-2-{5-[(hydroxymethylidene)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204460-24-2 | |
| Record name | NK 3201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204460242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{3,4-Dioxo-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-2-yl}-2-{5-[(hydroxymethylidene)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















